![molecular formula C15H23NO2 B5590983 1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5590983.png)
1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate
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Description
Synthesis Analysis
A stereoselective synthesis process using nucleophilic addition-cyclization of N, O-acetal with ynamides has been developed for similar compounds. This process results in excellent regioselectivities and diastereoselectivities, showcasing its efficacy in creating complex molecular structures (Han et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds like 1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate often includes significant interactions such as C–H⋯N and C–H⋯π, which play a crucial role in the crystal packing and overall stability of the compound (Lai et al., 2006).
Chemical Reactions and Properties
The compound exhibits unique reactivity patterns due to its structural components. Cycloaddition reactions, for instance, are common, as seen in the efficient synthesis of trans-2-acyl-3-aryl/alkyl-2,3,6,7-tetrahydro-4(5H)-benzofuranone derivatives from similar molecular structures (Wang et al., 2008).
Physical Properties Analysis
Compounds with cyclohexyl and pyrrolidine groups generally display distinct physical properties, such as solubility, melting point, and boiling point, influenced by their molecular interactions and crystal structure. The exact physical properties of 1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate would require detailed experimental analysis for precise determination.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are guided by the compound's specific molecular arrangement. Reactions involving cyclohexyl and pyrrolidine units, like esterification and cycloaddition, reveal insights into its chemical behavior (Sano et al., 2006).
Future Directions
The future directions for the study and application of “1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate” and similar compounds could involve further exploration of the pharmacophore space, investigation of the influence of steric factors on biological activity, and the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
[1-(3-pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14(17)18-15(8-3-2-4-9-15)10-7-13-16-11-5-6-12-16/h2-6,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVKVZGYQXBMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#CCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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